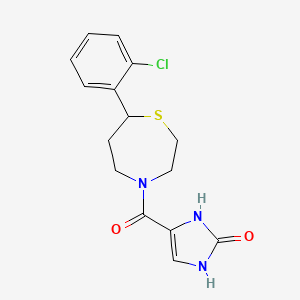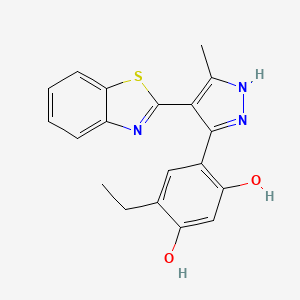
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells and is essential for their survival. By inhibiting glutaminase, 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol blocks the production of glutamate, which is required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects. 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One advantage of using 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol in lab experiments is that it is a selective inhibitor of glutaminase, which allows for the specific targeting of cancer cells that are dependent on glutamine metabolism. However, one limitation of using 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is that it has low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol. One direction is to develop more potent and selective inhibitors of glutaminase that can be used in the treatment of cancer and other diseases. Another direction is to investigate the potential use of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanisms by which 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol inhibits glutaminase and to identify potential biomarkers that can be used to predict response to 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol treatment.
合成法
The synthesis of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is a multi-step process that involves the reaction of various compounds. The first step involves the reaction of 4-bromo-2-chloro-5-methylpyrazole with 2-mercaptobenzothiazole to form 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-2-chlorobenzene-1,3-diol. The second step involves the reaction of 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-2-chlorobenzene-1,3-diol with ethyl magnesium bromide to form 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol.
科学的研究の応用
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-11-8-12(15(24)9-14(11)23)18-17(10(2)21-22-18)19-20-13-6-4-5-7-16(13)25-19/h4-9,23-24H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGTXSGJJUMZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

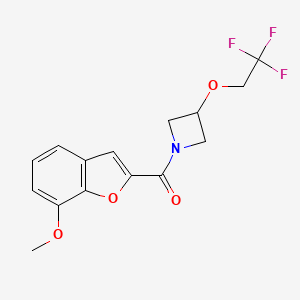
![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)
![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
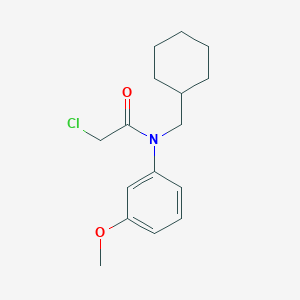
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

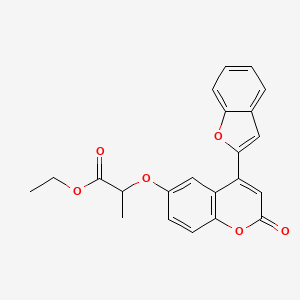
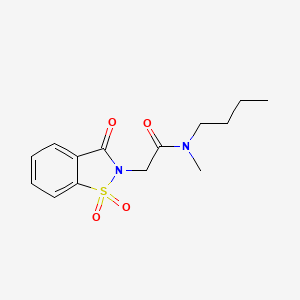
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

